molecular formula C32H47F5O4S B193560 Fulvestrant sulfone CAS No. 98008-06-1

Fulvestrant sulfone

Katalognummer B193560
CAS-Nummer: 98008-06-1
Molekulargewicht: 622.8 g/mol
InChI-Schlüssel: NQYWBGDKCPOMGL-LSVBPWPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fulvestrant sulfone is a synthetic estrogen receptor antagonist . It is a derivative of the selective estrogen receptor degrader (SERD) fulvestrant . It binds to estrogen receptor α (ERα) and ERβ and inhibits estrogen-induced gene expression .


Molecular Structure Analysis

Fulvestrant sulfone has a molecular formula of C32H47F5O4S . Its average mass is 622.770 Da and its monoisotopic mass is 622.311523 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fulvestrant sulfone are not explicitly mentioned in the available resources .

Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment

Fulvestrant sulfone: is primarily used in the treatment of hormone receptor-positive metastatic breast cancer in post-menopausal women . As a derivative of fulvestrant, it acts as an estrogen receptor antagonist, blocking the action of estrogen on cancer cells, which can slow down or stop the growth of certain breast tumors .

Estrogen Receptor Downregulation

The compound has been studied for its ability to downregulate estrogen receptors, particularly estrogen receptor-alpha (ERα). This activity is crucial in the pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer, assessing its antitumor efficacy .

Endocrine Therapy Resistance

In the context of endocrine therapy-resistant breast cancer, fulvestrant sulfone’s role as a selective estrogen receptor degrader (SERD) is of significant interest. It offers a potential pathway for overcoming resistance to other forms of endocrine therapy .

Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetics and pharmacodynamics of fulvestrant sulfone involves understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This research is vital for optimizing dosing regimens to maximize therapeutic efficacy while minimizing side effects .

Analytical Chemistry

Fulvestrant sulfone is used in analytical chemistry to develop methods for the quantification of fulvestrant in pharmaceutical formulations. Techniques such as capillary gas chromatography and high-performance liquid chromatography (HPLC) are employed to analyze the active and inactive ingredients and impurities in fulvestrant injections .

Impurity Control

The compound serves as a reference material for monitoring and controlling impurity levels in fulvestrant and its related formulations. This is crucial for ensuring the quality and safety of pharmaceutical products as per International Conference on Harmonization (ICH) guidelines .

Antagonism of Estrogen-Induced Gene Expression

Fulvestrant sulfone inhibits estrogen-induced gene expression in cell-based assays. This antagonism is important for understanding the molecular mechanisms of estrogen action and for developing potential novel antitumor agents .

Development of SERDs

As a derivative of fulvestrant, fulvestrant sulfone contributes to the development of new SERDs. Its binding affinity and inhibitory effects on estrogen receptors provide a benchmark for evaluating the efficacy of other SERDs currently in development .

Wirkmechanismus

Target of Action

Fulvestrant Sulfone, also known as Fulvestrant 9-Sulfone, is an estrogen receptor antagonist . It binds to estrogen receptor α (ERα) and ERβ . These receptors are present in cancer cells and are the primary targets of Fulvestrant Sulfone .

Mode of Action

Fulvestrant Sulfone achieves its anti-estrogen effects through two separate mechanisms . First, it competitively and reversibly binds to estrogen receptors present in cancer cells . This binding leads to the downregulation of these receptors, preventing estrogen from binding to them .

Biochemical Pathways

The binding and subsequent downregulation of estrogen receptors by Fulvestrant Sulfone disrupt the normal signaling pathways of these receptors . This disruption leads to a decrease in the propagation of breast cancer cells, which are often driven by estrogen .

Pharmacokinetics

The pharmacokinetics of Fulvestrant Sulfone involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Fulvestrant, a related compound, is administered as a long-acting intramuscular injection , suggesting that Fulvestrant Sulfone may have similar administration and absorption characteristics.

Result of Action

The result of Fulvestrant Sulfone’s action is the inhibition of estrogen-controlled proliferation of breast cancer cells . By downregulating estrogen receptors, Fulvestrant Sulfone prevents estrogen from promoting the growth and survival of these cells .

Action Environment

The action of Fulvestrant Sulfone can be influenced by various environmental factors. For instance, the formulation of the drug can impact its bioavailability and efficacy . Additionally, the presence of other compounds, such as cyclin-dependent kinase or phosphatidylinositol 3-kinase inhibitors, can affect the action of Fulvestrant Sulfone .

Safety and Hazards

Fulvestrant sulfone, like other chemicals, should be handled with care. Users are advised to avoid release to the environment, avoid contact during pregnancy and while nursing, and not to breathe dust/fume/gas/mist/vapours/spray .

Eigenschaften

IUPAC Name

(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYWBGDKCPOMGL-LSVBPWPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47F5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90243368
Record name Fulvestrant sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fulvestrant sulfone

CAS RN

98008-06-1
Record name Fulvestrant sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098008061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulvestrant sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7.alpha.,17.beta.)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FULVESTRANT SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55928538EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fulvestrant sulfone
Reactant of Route 2
Fulvestrant sulfone
Reactant of Route 3
Fulvestrant sulfone
Reactant of Route 4
Fulvestrant sulfone
Reactant of Route 5
Fulvestrant sulfone
Reactant of Route 6
Fulvestrant sulfone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.